Cas no 224456-89-7 (1-Piperazinepropanamine,N-ethyl-4-methyl-)

1-Piperazinepropanamine, N-ethyl-4-methyl-, is a specialized organic compound featuring a piperazine backbone with an ethyl and methyl substitution, along with a propanamine side chain. This structure imparts unique reactivity and versatility, making it valuable as an intermediate in pharmaceutical synthesis and fine chemical applications. Its well-defined molecular framework allows for precise modifications, facilitating its use in the development of bioactive molecules, particularly in medicinal chemistry. The compound's stability and compatibility with various reaction conditions enhance its utility in multi-step synthetic processes. Proper handling and storage under controlled conditions are recommended to maintain its integrity for research and industrial applications.
1-Piperazinepropanamine,N-ethyl-4-methyl- structure
224456-89-7 structure
Product Name:1-Piperazinepropanamine,N-ethyl-4-methyl-
CAS No:224456-89-7
MF:C10H23N3
MW:185.309722185135
CID:244702
PubChem ID:28307156
Update Time:2025-06-08

1-Piperazinepropanamine,N-ethyl-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazinepropanamine,N-ethyl-4-methyl-
    • N-ETHYL-3-(4-METHYL-1-PIPERAZINYL)-1-PROPANAMINE
    • 1-Piperazinepropanamine,N-ethyl-4-methyl-(9CI)
    • N-ETHYL-3-(4-METHYLPIPERAZIN-1-YL)PROPAN-1-AMINE
    • SCHEMBL10099919
    • AKOS005289670
    • 224456-89-7
    • DTXSID50651268
    • MDL: MFCD10687347
    • Inchi: 1S/C10H23N3/c1-3-11-5-4-6-13-9-7-12(2)8-10-13/h11H,3-10H2,1-2H3
    • InChI Key: IVCQNWFWUGMGBJ-UHFFFAOYSA-N
    • SMILES: N1(CCCNCC)CCN(C)CC1

Computed Properties

  • Exact Mass: 185.18939
  • Monoisotopic Mass: 185.189197746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 18.5Ų

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Boiling Point: 250.3±8.0 °C at 760 mmHg
  • Flash Point: 98.0±13.1 °C
  • PSA: 18.51
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

1-Piperazinepropanamine,N-ethyl-4-methyl- Security Information

1-Piperazinepropanamine,N-ethyl-4-methyl- Pricemore >>

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1-Piperazinepropanamine,N-ethyl-4-methyl- Related Literature

Additional information on 1-Piperazinepropanamine,N-ethyl-4-methyl-

Introduction to 1-Piperazinepropanamine, N-ethyl-4-methyl- (CAS No. 224456-89-7)

1-Piperazinepropanamine, N-ethyl-4-methyl- (CAS No. 224456-89-7) is a versatile organic compound with significant applications in the fields of pharmaceuticals and chemical research. This compound is characterized by its unique molecular structure, which includes a piperazine ring and an ethyl and methyl substituent on the nitrogen atoms. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and research chemicals.

The molecular formula of 1-Piperazinepropanamine, N-ethyl-4-methyl- is C9H20N3, and its molecular weight is approximately 166.27 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including the reaction of ethylamine and methylamine with a suitable piperazine derivative. The resulting product is a colorless to pale yellow liquid with a characteristic amine odor.

In the pharmaceutical industry, 1-Piperazinepropanamine, N-ethyl-4-methyl- has gained attention due to its potential as an intermediate in the synthesis of drugs targeting various therapeutic areas. Recent studies have explored its use in the development of central nervous system (CNS) agents, particularly those aimed at treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier and its low toxicity profile make it an attractive candidate for further research and development.

Beyond its pharmaceutical applications, 1-Piperazinepropanamine, N-ethyl-4-methyl- is also utilized in chemical research for its role in the synthesis of complex organic molecules. Researchers have leveraged its reactivity and functional group versatility to develop novel compounds with diverse biological activities. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound as a key intermediate in the synthesis of potent anti-inflammatory agents. The resulting compounds exhibited significant efficacy in reducing inflammation in preclinical models, suggesting potential therapeutic applications.

The safety and handling of 1-Piperazinepropanamine, N-ethyl-4-methyl- are critical considerations for both industrial and laboratory settings. While it is not classified as a hazardous material, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats, as well as storing the compound in a well-ventilated area away from incompatible materials.

In terms of environmental impact, the production and use of 1-Piperazinepropanamine, N-ethyl-4-methyl- should adhere to best practices for minimizing waste generation and ensuring environmental sustainability. Green chemistry principles can be applied to optimize synthetic routes and reduce the ecological footprint associated with its production.

The market demand for 1-Piperazinepropanamine, N-ethyl-4-methyl- continues to grow due to its wide-ranging applications in pharmaceuticals and chemical research. Key drivers include advancements in drug discovery technologies and increasing investment in research and development activities by pharmaceutical companies. Additionally, the compound's role in the synthesis of novel therapeutic agents has attracted significant interest from both academic institutions and industry stakeholders.

To stay at the forefront of innovation, researchers are continuously exploring new applications for 1-Piperazinepropanamine, N-ethyl-4-methyl-. One promising area is its use in the development of targeted drug delivery systems. By incorporating this compound into drug delivery vehicles such as nanoparticles or liposomes, scientists aim to enhance the efficacy and safety of therapeutic agents while reducing side effects.

In conclusion, 1-Piperazinepropanamine, N-ethyl-4-methyl- (CAS No. 224456-89-7) is a multifaceted compound with significant potential in pharmaceuticals and chemical research. Its unique molecular structure and favorable properties make it an invaluable intermediate in the synthesis of various drugs and research chemicals. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in advancing medical treatments and scientific knowledge.

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